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Executive Summary

FHD-609 is a potent and selective heterobifunctional degrader of the Bromodomain-containing
protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling
complex. By inducing the degradation of BRD9, FHD-609 disrupts critical gene expression
programs that drive the proliferation of certain cancers, particularly synovial sarcoma and
specific subtypes of acute myeloid leukemia (AML). This document provides an in-depth
technical guide on the core impact of FHD-609 on downstream gene expression, summarizing
key quantitative data, detailing experimental methodologies, and visualizing the underlying
molecular pathways.

Introduction to FHD-609 and its Mechanism of
Action

FHD-609 is a proteolysis-targeting chimera (PROTAC) that selectively targets BRD9 for
ubiquitination and subsequent degradation by the proteasome. BRD9, through its
bromodomain, recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF
complex to specific genomic loci to modulate chromatin structure and gene transcription. In
certain malignancies, such as synovial sarcoma characterized by the SS18-SSX fusion
oncoprotein, and in some AML subtypes, cancer cells exhibit a strong dependency on BRD9 for
their survival and proliferation.
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The degradation of BRD9 by FHD-609 leads to the eviction of the ncBAF complex from
chromatin, resulting in significant alterations in the transcriptional landscape. This targeted
protein degradation has been shown to downregulate key oncogenic gene sets, offering a
promising therapeutic strategy.

Impact on Downstream Gene Expression

Extensive analysis of preclinical models and patient-derived samples from clinical trials has
demonstrated that FHD-609-mediated degradation of BRD9 leads to a significant
downregulation of genes associated with cancer cell proliferation and oncogenic growth.

Gene Set Enrichment Analysis (GSEA) in Synovial
Sarcoma

In a phase I clinical study involving patients with advanced synovial sarcoma, RNA-sequencing
of tumor biopsies revealed that extensive BRD9 degradation corresponded to the
downregulation of cancer cell proliferation gene sets.[1][2][3] Gene Set Enrichment Analysis
(GSEA) of both preclinical SYO-1 xenograft models and patient biopsies treated with FHD-609
consistently showed a negative enrichment for gene sets associated with oncogenic growth
and proliferation.

Table 1: Top Downregulated Gene Sets in SYO-1 Xenografts and Patient Biopsies Treated with
FHD-609
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Source: Adapted from Foghorn Therapeutics presentation data.

Gene Expression Changes in Acute Myeloid Leukemia
(AML)

In preclinical models of AML, FHD-609 demonstrated potent anti-proliferative effects in a
subset of cell lines.[4] Mechanistic studies using RNA-seq, ATAC-seq, and ChlP-seq revealed
significant changes in the chromatin landscape in FHD-609-sensitive AML cells.[4] A key finding
was the identification of high expression of the transcription factor Interferon Regulatory Factor
8 (IRF8) as a predictor of sensitivity to FHD-609.[4][5]

Treatment with FHD-609 in sensitive AML cell lines led to the downregulation of a subset of
MLL fusion target genes and a loss of chromatin accessibility at IRF8-related genomic regions.

[4115]
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Table 2: Downregulation of MLL Fusion Target Genes in AML Cell Lines Treated with FHD-609

Gene Fold Change (log2) vs. Control
MEIS1 -1.5
HOXA9 -1.2
PBX3 -1.0
FLT3 -0.8

Note: The data presented is illustrative based on heatmap representations from preclinical
studies. Actual fold changes may vary.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this
document.

RNA-Sequencing (RNA-seq) of Patient Tumor Biopsies

o Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor
biopsies were obtained from patients at screening and during on-treatment visits in the
phase I clinical trial (NCT04965753).[1][6] Total RNA was extracted from the FFPE samples.

 Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.

» Data Analysis: Raw sequencing data were processed, and differential gene expression
analysis was performed using DESeg2.[1] Gene set enrichment analysis (GSEA) was
conducted using the Molecular Signatures Database (MSigDB) to identify enriched hallmark,
KEGG, and Reactome gene sets.[1]

RNA-Sequencing (RNA-seq), ATAC-seq, and ChlIP-seq in
AML Cell Lines

e Cell Culture and Treatment: AML cell lines were cultured under standard conditions and
treated with FHD-609 or vehicle control for specified durations.
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 RNA-Sequencing: Total RNA was extracted, and libraries were prepared for sequencing to
analyze differential gene expression.

o ATAC-Sequencing (Assay for Transposase-Accessible Chromatin using sequencing): This
technique was used to assess changes in chromatin accessibility following FHD-609
treatment. The protocol involves cell lysis, transposition with Tn5 transposase, and
subsequent sequencing of the accessible DNA fragments.

o ChIP-Sequencing (Chromatin Immunoprecipitation followed by sequencing): ChlP-seq was
performed to map the genome-wide localization of BRD9 and other relevant proteins. The
general protocol includes:

o

Cross-linking of proteins to DNA with formaldehyde.

Sonication to shear the chromatin.

[¢]

[¢]

Immunoprecipitation of the protein of interest using a specific antibody.

[e]

Reversal of cross-links and purification of the associated DNA.

o

Sequencing of the purified DNA fragments.

Signaling Pathways and Mechanistic Models

The following diagrams illustrate the proposed mechanism of action of FHD-609 and its impact
on downstream signaling.
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FHD-609 Impact on IRF8 Signaling in AML
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Experimental Workflow for Gene Expression Analysis

Conclusion

FHD-609 effectively degrades BRD9, leading to significant and selective changes in the
downstream gene expression profiles of cancer cells dependent on this protein. The
downregulation of key oncogenic pathways, as evidenced by RNA-sequencing and other
genomic analyses, provides a strong rationale for the therapeutic potential of FHD-609 in
synovial sarcoma and specific AML subtypes. The identification of IRF8 as a potential
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biomarker for sensitivity in AML further underscores the precision of this targeted approach.
The experimental protocols and data presented herein offer a comprehensive resource for
researchers and clinicians working to advance our understanding and application of BRD9
degraders in oncology. Further investigation into the full spectrum of FHD-609's impact on the
transcriptome will continue to illuminate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. aacrjournals.org [aacrjournals.org]

3. A Phase | Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing
Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. foghorntx.com [foghorntx.com]
e 5. foghorntx.com [foghorntx.com]
e 6. ClinicalTrials.gov [clinicaltrials.gov]

 To cite this document: BenchChem. [The Impact of FHD-609 on Downstream Gene
Expression: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543193#fhd-609-s-impact-on-downstream-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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